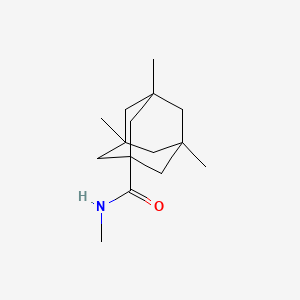
N,3,5,7-tetramethyladamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,3,5,7-tetramethyladamantane-1-carboxamide” is a chemical compound with the CAS number 15210-70-5. It’s a derivative of 1,3,5,7-tetramethyladamantane, which is known to have an abnormally low reactivity due to the presence of methyl groups in the bridgehead positions of the cage .
Synthesis Analysis
The synthesis of 1,3,5,7-tetramethyladamantane, a precursor to “this compound”, has been reported in the literature . The reaction of 1,3,5,7-tetramethyladamantane with fuming nitric acid leads to a mixture of 1,3,5,7-tetramethyladamantane-2,6-dione and syn/anti-6-nitroxy-1,3,5,7-tetramethyladamantan-2-one .Molecular Structure Analysis
The molecular structure of 1,3,5,7-tetramethyladamantane, a related compound, consists of 16 non-H bonds, 4 six-membered rings, and 3 eight-membered rings . The specific molecular structure of “this compound” is not available in the retrieved data.Aplicaciones Científicas De Investigación
Antitumor Potential
- N,3,5,7-Tetramethyladamantane-1-carboxamide derivatives have shown promise in antitumor applications. For example, a study on imidazotetrazines, which are chemically related, demonstrated their efficacy as broad-spectrum antitumor agents, suggesting similar potential for this compound (Stevens et al., 1984).
Chemical Synthesis and Optimization
- The compound has been used in chemical synthesis processes. A study detailed the synthesis of N-(Diamantan-1- and 4-yl) carboxamides via the reaction of diamantane with carboxylic acid amides, highlighting the versatility of tetramethyladamantane-1-carboxamide in synthetic chemistry (Khusnutdinov et al., 2020).
Fluorescence Quenching Studies
- The compound has been a subject in fluorescence quenching studies. Research into the fluorescence quenching of carboxamides, including this compound, by aniline and carbon tetrachloride in different solvents has provided insights into quenching mechanisms (Patil et al., 2013).
Biological and Medicinal Applications
- In medicinal chemistry, tetrazoles, closely related to this compound, have been used as bioisosteric replacements for carboxylic acids. Their presence in clinical drugs like losartan and cefazolin underscores the compound's relevance in drug development (Mittal & Awasthi, 2019).
Catalysis in Organic Synthesis
- The compound has been utilized in catalytic systems, particularly in facilitating sequential reactions like the Sonogashira and carbonylative annulation reactions for synthesizing substituted flavones, indicating its role in enhancing reaction efficiencies (Awuah & Capretta, 2009).
Mecanismo De Acción
Target of Action
It is known that adamantane derivatives often interact with various proteins and receptors, influencing their function .
Mode of Action
It is known that adamantane derivatives can interact with their targets through various mechanisms, such as allosteric modulation or competitive inhibition .
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that adamantane derivatives generally have good bioavailability due to their lipophilic nature .
Result of Action
The effects of adamantane derivatives can vary widely depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of N,3,5,7-tetramethyladamantane-1-carboxamide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
N,3,5,7-tetramethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)11(17)16-4/h5-10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCYTNQJIKMARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

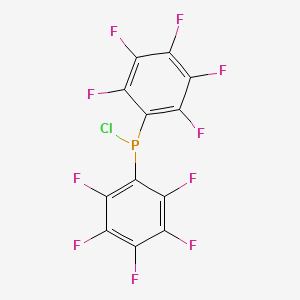
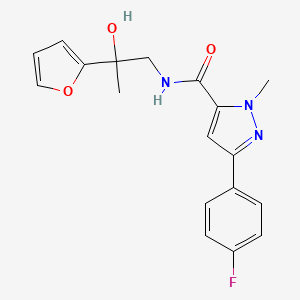
![N-benzyl-N-ethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2828180.png)
![N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2828181.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2828182.png)
![N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2828184.png)
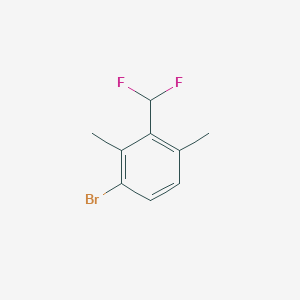
![Ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate](/img/structure/B2828187.png)
![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)
![Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2828191.png)
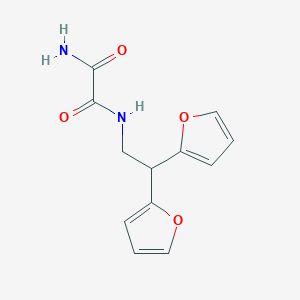
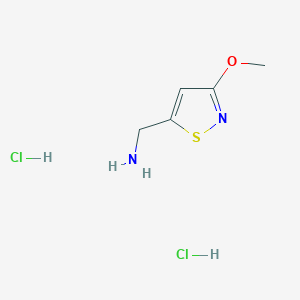
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2828199.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2828201.png)